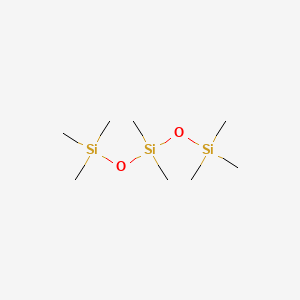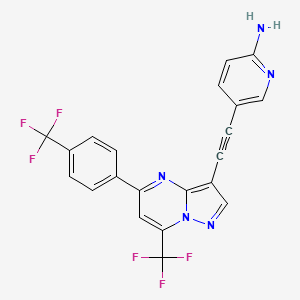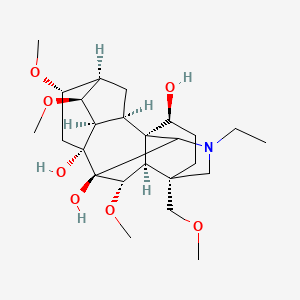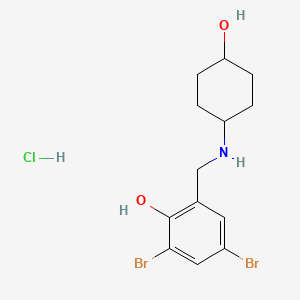
二甲基硅油
描述
Dimeticone, also known as polydimethylsiloxane (PDMS), is a type of silicone derived from heating sand with carbon at high temperatures . It is a popular ingredient in many cosmetics, such as skin and hair care products, due to its ability to smooth over rough surfaces and provide a velvety texture . It forms a protective barrier on the skin, decreasing moisture loss and providing some protection from irritants or allergens .
Synthesis Analysis
Dimeticone is a mixture of fully methylated linear siloxane polymers of various molecular weights . It is produced by heating sand with carbon at very high temperatures, up to 2,200°C . This process results in a substance that is hard to classify as either natural or laboratory-made .
Molecular Structure Analysis
Dimeticone is a silicone-based polymer. Its molecular structure consists of repeated polymeric units of - (CH3)2SiO- with a terminal trimethyl siloxy unit .
Chemical Reactions Analysis
Dimeticone is used in various products such as medical devices, food products, and lubricants . It has been found to affect the physico-physiological activity of lice . In one case, it was observed that intraocular placement of dimeticone chronically may extract cholesterol from ocular structure .
Physical And Chemical Properties Analysis
Dimeticone is a colorless transparent viscous liquid. It is odorless, colorless, hypoallergenic, and noncomedogenic, meaning it has a low risk of blocking pores . It is soluble in benzene, toluene, xylene, and ethyl ether, partially soluble in ethanol, butanol, and acetone, and insoluble in cyclohexanol, methanol, paraffin oil, and vegetable oil .
科学研究应用
头虱感染的治疗:多项研究表明二甲基硅油在治疗头虱感染方面的有效性。由于其物理作用方式和降低抗药性风险,它被认为是对神经毒性药物的安全替代品。临床试验显示高水平的杀虱和杀卵活性,在大多数情况下取得成功的治疗效果(Heukelbach et al., 2019);(Burgess et al., 2007)。
安全性和减少副作用:研究表明,与其他治疗方法相比,二甲基硅油是一种更安全的治疗选择,副作用更少。它不太可能引起刺激反应,并且患者耐受性良好(Burgess et al., 2005)。
物理作用方式:二甲基硅油的有效性归因于其物理作用方式。它包裹在虱和它们的卵上,使它们窒息并阻止其生存。这种作用方式使得抗药性的发展不太可能(Richling & Böckeier, 2008)。
在治疗其他外寄生虫方面的潜力:虽然对头虱有效,但二甲基硅油对其他外寄生虫如疥疮螨的有效性有限。在这些情况下使用可能会导致不良副作用(Burgess, 2015)。
在不同配方中的应用:二甲基硅油有各种配方,如洗剂和凝胶。研究表明,即使短时间的应用也可以非常有效,提供便利性和增加依从性(Burgess & Burgess, 2011)。
作用机制
Target of Action
Dimeticone, also known as polydimethylsiloxane, primarily targets the skin and hair, as well as the gastrointestinal tract . In the context of skin and hair care products, it forms a protective barrier, reducing moisture loss and smoothing over bumps and pores . In the gastrointestinal tract, it acts as an anti-foaming agent, helping to relieve symptoms of flatulence .
Mode of Action
Dimeticone operates by forming a hydrophobic film on the skin surface and within the superficial interstitium between corneocytes . This film acts as a physical barrier, delaying the evaporation of water . In the gastrointestinal tract, Dimeticone reduces the surface tension of gas bubbles, bringing together all the small bubbles of gas to form a large bubble, which is then expelled .
Biochemical Pathways
Its primary mechanism of action is physical, forming a barrier on the skin or reducing the surface tension of gas bubbles in the gastrointestinal tract .
Pharmacokinetics
Instead, it remains largely unchanged, exerting its effects locally .
Result of Action
The result of Dimeticone’s action depends on its application. In skin and hair care products, it provides a smooth, non-greasy feel, and helps to retain moisture . In the gastrointestinal tract, it can relieve symptoms of flatulence by aiding the coalescence and expulsion of gas bubbles . In the treatment of head lice, it targets the respiratory systems of the lice, leading to their eradication .
Action Environment
The action of Dimeticone can be influenced by environmental factors. For instance, in dry environments, its ability to form a barrier and reduce moisture loss from the skin can be particularly beneficial . While dimeticone is safe for human use, it has a detrimental effect on the environment, which has led some people to prefer personal care products without this ingredient .
生化分析
Biochemical Properties
Dimeticone plays a significant role in biochemical reactions primarily due to its interaction with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and van der Waals forces. For instance, Dimeticone can inhibit the activity of certain enzymes by forming a physical barrier, thereby preventing substrate access . Additionally, its interaction with proteins can alter their conformation and functionality, impacting various biochemical pathways.
Cellular Effects
Dimeticone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Dimeticone can modulate the activity of signaling molecules, leading to altered cellular responses. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . Furthermore, Dimeticone can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of Dimeticone involves its interaction with biomolecules at the molecular level. Dimeticone exerts its effects by binding to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, Dimeticone can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce enzyme efficiency . Additionally, Dimeticone can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimeticone can change over time due to its stability and degradation properties. Dimeticone is generally stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that Dimeticone can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . These temporal effects are crucial for understanding the long-term impact of Dimeticone in biological systems.
Dosage Effects in Animal Models
The effects of Dimeticone vary with different dosages in animal models. At low doses, Dimeticone may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of Dimeticone have been associated with toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
Dimeticone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by altering the activity of key metabolic enzymes. For example, Dimeticone can inhibit enzymes involved in lipid metabolism, leading to changes in lipid levels and composition . Understanding these metabolic pathways is essential for elucidating the broader impact of Dimeticone on cellular metabolism.
Transport and Distribution
Within cells and tissues, Dimeticone is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, influencing its localization and activity. For instance, Dimeticone can bind to lipid membranes, facilitating its transport across cellular barriers . This distribution pattern is critical for understanding how Dimeticone exerts its effects at different cellular sites.
Subcellular Localization
Dimeticone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cell membrane, cytoplasm, or organelles such as the endoplasmic reticulum and mitochondria . This localization is crucial for its activity, as it determines the specific biochemical pathways and cellular processes that Dimeticone can influence.
属性
IUPAC Name |
dimethyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQXSVUQTKDNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28349-86-2, 42557-10-8 | |
| Record name | Octamethyltrisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9040710 | |
| Record name | Octamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |
| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octamethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |
| Record name | POLYDIMETHYLSILOXANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |
| Record name | POLYDIMETHYLSILOXANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.34 [mmHg] | |
| Record name | Octamethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
107-51-7, 63148-62-9 | |
| Record name | Octamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Siloxanes and Silicones, di-Me | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polydimethylsiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYDIMETHYLSILOXANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does dimeticone exert its effect against insects and parasites?
A1: Dimeticone, a silicone oil, acts through a physical mechanism rather than a chemical one. Its low surface tension allows it to coat insects and parasites, effectively blocking their spiracles (breathing holes). This blockage disrupts their oxygen supply, leading to immobilization and death. [, , , , ]
Q2: Does dimeticone penetrate the cuticle of insects?
A2: Research suggests that while dimeticone primarily acts by blocking spiracles, it can also penetrate the tracheal system of insects. Microscopic examination of treated insects has shown dimeticone present in the finest tracheal branches, further contributing to suffocation. []
Q3: What is the molecular formula and weight of dimeticone?
A3: Dimeticone is a mixture of fully methylated linear siloxane polymers. It doesn't have a single molecular formula or weight. The properties of dimeticone vary depending on the chain length and degree of polymerization. [, , , ]
Q4: How stable is dimeticone under various environmental conditions?
A4: Dimeticone is known for its excellent thermal and chemical stability. It is resistant to oxidation, hydrolysis, and degradation by ultraviolet (UV) light, making it suitable for applications requiring long-term stability. [, , ]
Q5: Can dimeticone be incorporated into different formulations?
A5: Yes, dimeticone demonstrates good compatibility with various materials, making it amenable to diverse formulations. It can be formulated into lotions, creams, emulsions, and solutions. Research highlights its use in pharmaceutical compositions, cosmetic products, and medical devices. [, , , , ]
Q6: Does dimeticone exhibit any catalytic properties?
A6: Dimeticone itself is not known to possess significant catalytic activity. Its primary function in various applications is based on its physical properties, such as its ability to reduce surface tension, act as a lubricant, and form a barrier. [, , , ]
Q7: What is the efficacy of dimeticone in treating head lice infestation?
A7: Clinical trials demonstrate that dimeticone is highly effective in treating head lice infestation. Studies report cure rates ranging from 70% to 97% after two applications, comparable to or even exceeding the efficacy of conventional insecticides. [, , , , , , ]
Q8: Can head lice develop resistance to dimeticone?
A8: Dimeticone's physical mode of action makes the development of resistance unlikely. Unlike traditional insecticides that target specific biological pathways, dimeticone's mechanism is purely physical, making it difficult for lice to develop resistance. [, , ]
Q9: How does the efficacy of dimeticone compare to conventional insecticides like permethrin?
A9: Studies show that dimeticone exhibits comparable and sometimes superior efficacy to permethrin in treating head lice. Importantly, dimeticone offers an alternative in regions where permethrin resistance is prevalent. [, , , , , , ]
Q10: What is the role of dimeticone in treating tungiasis?
A10: Research suggests that dimeticone holds promise for treating tungiasis, a parasitic skin disease caused by the sand flea. A study conducted in Kenya demonstrated a 78% efficacy rate in killing embedded sand fleas using a dimeticone-based treatment. [, ]
Q11: What is the safety profile of dimeticone for topical use?
A11: Dimeticone is generally considered safe for topical application. It is poorly absorbed through the skin and has a low potential for systemic toxicity. Studies report minimal adverse effects, with irritant reactions occurring less frequently compared to conventional insecticide treatments. [, , , ]
Q12: Are there specific formulations or strategies to enhance the delivery of dimeticone?
A12: Research explores the use of dimeticone in various formulations, including lotions, emulsions, and gels, to optimize its delivery and efficacy. The choice of formulation and excipients can influence factors like spreading, penetration, and residence time on the target site. [, , , ]
Q13: Are there specific biomarkers associated with dimeticone treatment response?
A13: Current research on dimeticone focuses on its physical mechanism of action and clinical efficacy. There are no established biomarkers specifically associated with dimeticone treatment response for conditions like head lice infestation or tungiasis. []
Q14: What analytical techniques are used to determine dimeticone concentration?
A14: Infrared (IR) spectrophotometry is a common method for quantifying dimeticone in various matrices. It relies on the characteristic absorption of infrared light by the silicone-oxygen bonds present in dimeticone. []
Q15: What is the environmental impact of dimeticone?
A15: Dimeticone is generally considered chemically inert and resistant to biodegradation, which raises concerns about its persistence in the environment. Research on its long-term ecological effects is ongoing. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















